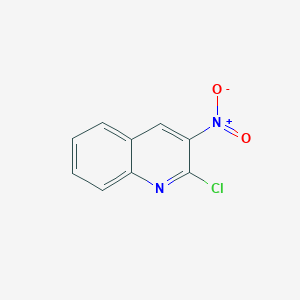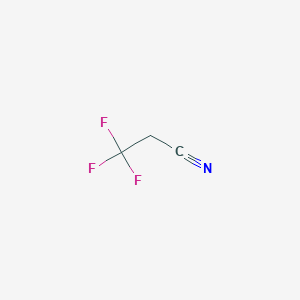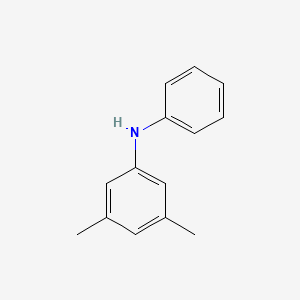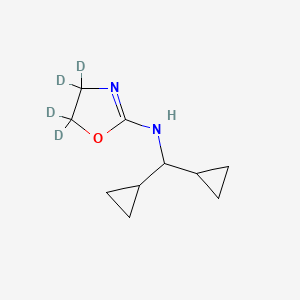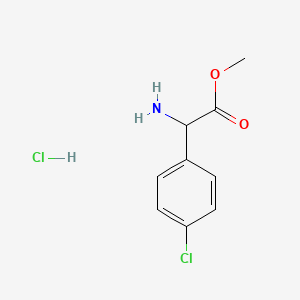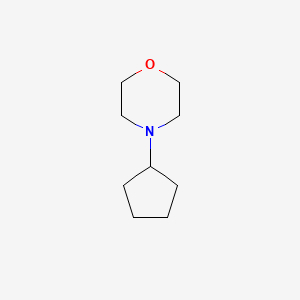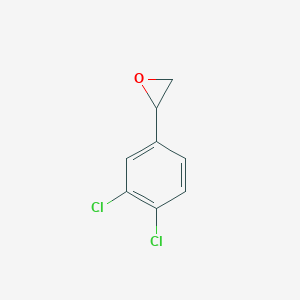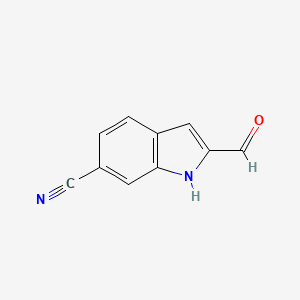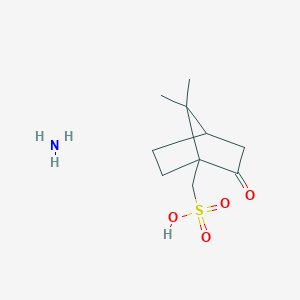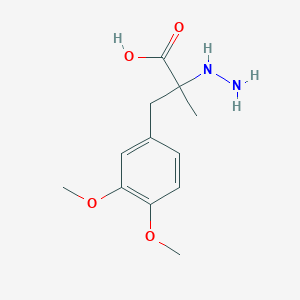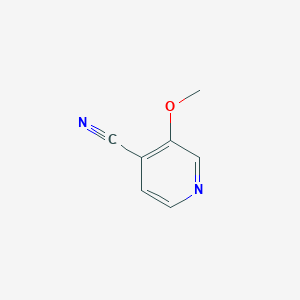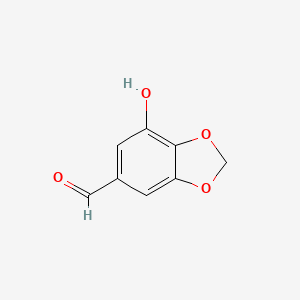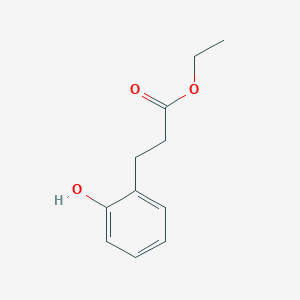
3-(2-ヒドロキシフェニル)プロパン酸エチル
概要
説明
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate or ethyl o-hydroxyhydrocinnamate, is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is an ester derived from the reaction between 2-hydroxyphenylpropanoic acid and ethanol. This compound is known for its pleasant aroma and is often used as a flavoring agent .
科学的研究の応用
Ethyl 3-(2-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized as a flavoring agent in food and beverages due to its pleasant aroma.
作用機序
Target of Action
Esters are often used in a variety of applications due to their ability to react with water to produce alcohols and carboxylic or other types of acids . This reaction, known as hydrolysis, can be exploited in biological systems.
Mode of Action
The mode of action of esters generally involves the process of hydrolysis. In the presence of a catalyst such as an acid or base, esters can react with water to produce an alcohol and an acid . The specific interactions of Ethyl 3-(2-hydroxyphenyl)propanoate with its targets would depend on the specific biological or chemical context.
Biochemical Pathways
Esters are involved in various biochemical pathways. For example, they play a crucial role in the formation of fats and oils, which are essentially glycerol esters of long-chain carboxylic acids . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of esters can vary widely depending on their specific structures. Generally, small esters are often well absorbed through biological membranes, and can be distributed throughout the body. They are typically metabolized by esterases, enzymes that catalyze the hydrolysis of esters
Result of Action
The results of the action of esters depend on their specific structures and the context in which they are used. In some cases, the hydrolysis of esters can result in the release of bioactive alcohols or acids
Action Environment
The action of esters can be influenced by various environmental factors. For example, the rate of hydrolysis can be affected by factors such as temperature, pH, and the presence of catalysts The stability of esters can also be affected by conditions such as heat and light
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-hydroxyphenyl)propanoate can be synthesized through esterification, where 2-hydroxyphenylpropanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ethyl 3-(2-hydroxyphenyl)propanoate involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-hydroxyphenylpropanoic acid.
Reduction: 2-hydroxyphenylpropanol.
Substitution: Various esters and ethers depending on the substituent.
類似化合物との比較
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the hydroxyl group.
Ethyl cinnamate: Similar ester structure with a phenyl group but without the hydroxyl group.
Ethyl salicylate: Contains both ester and hydroxyl groups but differs in the position of the hydroxyl group.
Uniqueness
Ethyl 3-(2-hydroxyphenyl)propanoate is unique due to the presence of both the ester and hydroxyl groups, which contribute to its distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various applications .
特性
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20921-04-4 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the main finding of the study regarding α-glucosidase inhibition?
A1: The study identified phochinenin G as a potent reversible noncompetitive inhibitor of the α-glucosidase enzyme, exhibiting even greater inhibitory activity than the standard drug acarbose []. This finding highlights the potential of phochinenin G as a lead compound for developing new antidiabetic drugs.
Q2: What is the significance of isolating and characterizing compounds like batatasin III and its derivatives?
A2: The isolation of batatasin III, its derivatives (including the novel 7-hydroxybatatasin III and 8-hydroxybatatasin III), and other known compounds from Bulbophyllum auricomum provides valuable insights into the plant's chemical composition []. Further research on these compounds might reveal additional biological activities and potential medicinal applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


